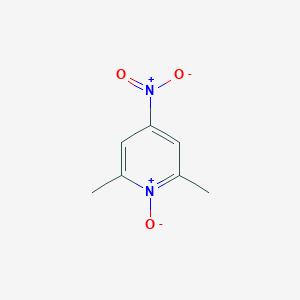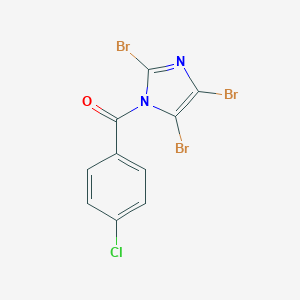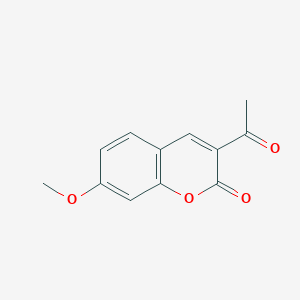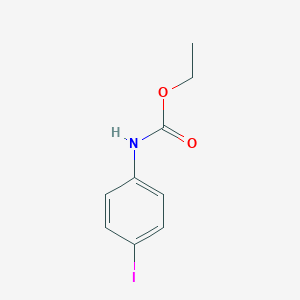
p-Iodophenyl urethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Iodophenyl urethane, also known as IPU, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
P-Iodophenyl urethane has been used in various scientific research applications, including as a reagent in the synthesis of other compounds, as a probe for protein binding studies, and as a tool for investigating the mechanism of action of certain enzymes. One of the most notable applications of p-Iodophenyl urethane is its use as a selective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins in the body.
Wirkmechanismus
The mechanism of action of p-Iodophenyl urethane involves its binding to the heme group of cytochrome P450 enzymes, which leads to the inhibition of their activity. This inhibition can result in altered drug metabolism and toxicity, making p-Iodophenyl urethane a valuable tool for studying the role of cytochrome P450 enzymes in drug metabolism and toxicity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of p-Iodophenyl urethane have been extensively studied in laboratory settings. In addition to its inhibitory effects on cytochrome P450 enzymes, p-Iodophenyl urethane has been shown to have antioxidant properties and can protect against oxidative stress in cells. However, the use of p-Iodophenyl urethane in laboratory experiments has some limitations, including its potential toxicity and the need for careful handling and disposal.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using p-Iodophenyl urethane in laboratory experiments include its well-established synthesis method, its selectivity for cytochrome P450 enzymes, and its potential for use in studying drug metabolism and toxicity. However, the limitations of using p-Iodophenyl urethane include its potential toxicity and the need for careful handling and disposal, as well as its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving p-Iodophenyl urethane. One potential area of research is the development of new compounds that are more selective and less toxic than p-Iodophenyl urethane for use in studying cytochrome P450 enzymes. Another area of research is the investigation of the antioxidant properties of p-Iodophenyl urethane and its potential use in treating oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of p-Iodophenyl urethane and its potential effects on drug metabolism and toxicity.
Conclusion:
In conclusion, p-Iodophenyl urethane is a valuable tool in scientific research due to its unique properties. Its well-established synthesis method, selectivity for cytochrome P450 enzymes, and potential for use in studying drug metabolism and toxicity make it a valuable compound for laboratory experiments. However, its potential toxicity and limited solubility in aqueous solutions must be carefully considered. Future research involving p-Iodophenyl urethane should focus on developing new compounds, investigating its antioxidant properties, and further understanding its mechanism of action.
Synthesemethoden
The synthesis of p-Iodophenyl urethane involves the reaction of p-iodophenol with urethane in the presence of a catalyst, such as hydrochloric acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and ethanol. This synthesis method has been well-established and is widely used in laboratory settings.
Eigenschaften
CAS-Nummer |
77774-39-1 |
|---|---|
Produktname |
p-Iodophenyl urethane |
Molekularformel |
C9H10INO2 |
Molekulargewicht |
291.09 g/mol |
IUPAC-Name |
ethyl N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
JUQOQFNQIBKYRA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=C(C=C1)I |
Kanonische SMILES |
CCOC(=O)NC1=CC=C(C=C1)I |
Andere CAS-Nummern |
77774-39-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



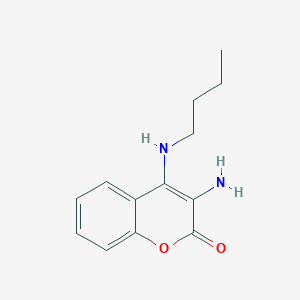
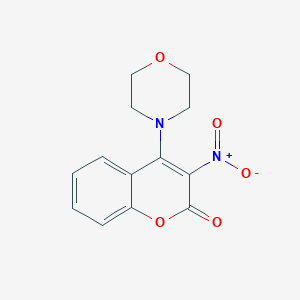
![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)
![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)
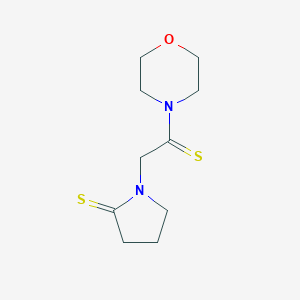
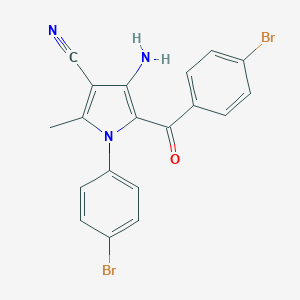

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)

![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)
![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)
